1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt
Overview
Description
This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
It is known that cyclic adenosine monophosphate (camp) analogs often interact with proteins involved in signal transduction pathways, such as protein kinases .
Mode of Action
As an analog of cAMP, it may mimic the action of cAMP in the cell, potentially influencing the activity of protein kinases and other cAMP-dependent processes .
Pharmacokinetics
It is known that the compound is a lyophilized crystalline powder and should be stored at -20° C . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Preparation Methods
The preparation of 1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt involves several synthetic routes and reaction conditions. One common method includes the reaction of 4-(4-methylpiperazin-1-yl)aniline with 4-methyl-3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-pyridin-3-ylpyrimidin-2-amine under suitable conditions to yield the final product . Industrial production methods may involve optimization of these reactions to improve yield and purity.
Chemical Reactions Analysis
1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound in the presence of nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential role in modulating biological pathways.
Medicine: Preclinical studies have shown promising results for its use as a potential therapeutic agent for cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt can be compared with other similar compounds, such as:
- **4-(4-methylpiperazin-1-yl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide
- **4-(4-methylpiperazin-1-yl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide
These compounds share similar structural features but may differ in their specific biological activities and applications .
Properties
InChI |
InChI=1S/C12H12N5O6P.Na/c18-3-6-8-9(23-24(19,20)22-8)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18H,3H2,(H,19,20); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOSCLWTVXQDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C5C(C(O4)CO)OP(=O)(O5)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N5NaO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585147 | |
Record name | PUBCHEM_16219310 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103213-51-0 | |
Record name | PUBCHEM_16219310 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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